4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
Description
Properties
Molecular Formula |
C8H6BrF4N |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrF4N/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
QUWRKPABGDWAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common method includes the reaction of 4-bromo-3-fluoroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation reactions can produce nitro or nitroso compounds .
Scientific Research Applications
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The trifluoroethyl group and halogen positioning differentiate this compound from analogs. Key comparisons include:
4-Bromo-N,N-Dimethyl-3-(Trifluoromethyl)aniline (CAS 51332-24-2)
- Structure : Bromine at para, trifluoromethyl at meta, and dimethylamine at nitrogen.
- Impact : The trifluoromethyl group increases lipophilicity, while dimethylamine reduces steric hindrance compared to the trifluoroethyl group. This compound shows higher solubility in polar solvents due to the smaller N-substituent .
- Synthesis : Prepared via bromination of N,N-dimethyl-3-(trifluoromethyl)aniline, achieving yields >80% using N-bromosuccinimide (NBS) in acetic acid .
4-Chloro-3-Fluoro-N-(2,2,2-Trifluoroethyl)aniline
- Structure : Chlorine replaces bromine at para.
- Impact : Reduced molecular weight (265.53 g/mol) and slightly lower steric bulk. Chlorine’s weaker electron-withdrawing effect may decrease electrophilic substitution reactivity compared to bromine .
2,3-Dimethyl-N-(2,2,2-Trifluoroethyl)aniline (CAS 1021088-29-8)
Physical and Chemical Properties
<sup>*</sup>Predicted using QSPR models.
Biological Activity
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features. The presence of both bromine and fluorine atoms, along with a trifluoroethyl group, enhances its chemical reactivity and biological properties. This article reviews the biological activities associated with this compound, focusing on its potential applications in drug discovery and development.
Chemical Structure and Properties
The molecular formula of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is C₉H₈BrF₄N. Its structure is characterized by:
- Bromine (Br) : An electron-withdrawing group that can enhance binding interactions.
- Fluorine (F) : Known for increasing metabolic stability and bioavailability.
- Trifluoroethyl group : Enhances lipophilicity, allowing better membrane penetration.
The biological activity of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is largely attributed to its interactions with various biological targets. Key mechanisms include:
- Binding Affinity : The compound may bind to active sites on enzymes or receptors, modulating their activity.
- Inhibition/Activation : It can act as an inhibitor or activator in specific signaling pathways.
- Interaction with Nucleic Acids : Potential interactions with DNA or RNA may affect gene expression and replication processes.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, preliminary studies suggest that 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline could inhibit bacterial growth through its interactions with bacterial enzymes.
Anticancer Potential
Fluorinated compounds are frequently investigated for their anticancer activities. The unique electronic properties imparted by the trifluoroethyl group may enhance the efficacy of this compound against cancer cell lines. Studies have shown that similar compounds can inhibit key enzymes involved in cancer metabolism.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research on structurally similar compounds has demonstrated their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Enzyme Inhibition :
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| BAY-069 | 0.55 | BCAT1/2 |
| 4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline | TBD | TBD |
-
Pharmacokinetic Studies :
- Research has indicated that the trifluoroethyl group enhances the pharmacokinetic profile of similar compounds, leading to increased absorption and distribution in vivo .
- Molecular Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
